3-(pyridin-4-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-3-pyridin-4-yloxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-4-2-3-5-16(13)19-17(21)20-11-8-15(12-20)22-14-6-9-18-10-7-14/h2-7,9-10,15H,8,11-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXKMMNAJKEESM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(C2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-4-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Pyridin-4-yloxy Group: The pyrrolidine ring is then reacted with a pyridin-4-yloxy compound under suitable conditions to introduce the pyridin-4-yloxy group.
Introduction of o-Tolyl Group: The final step involves the reaction of the intermediate with an o-tolyl compound to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-4-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(pyridin-4-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(pyridin-4-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and pharmacological differences between 3-(pyridin-4-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide and related compounds:
Key Structural and Pharmacological Insights
a) Core Structure Variations
- Pyrrolidine vs. Piperidine : The pyrrolidine carboxamide core (5-membered ring) in the target compound and upadacitinib offers conformational rigidity compared to the piperidine (6-membered ring) in . This affects binding pocket compatibility; e.g., JAK inhibitors like upadacitinib require a compact core for ATP-binding domain interaction .
b) Pharmacokinetic and Target Specificity
- Upadacitinib () : The trifluoroethyl group and imidazo-pyrrolo-pyrazinyl substituent confer selectivity for JAK1 over JAK2, reducing off-target effects . Its molecular weight (380.4 g/mol) aligns with Lipinski’s rule, favoring oral bioavailability.
- Quinoline Derivatives (): The pyridin-4-yloxy-quinoline scaffold is associated with kinase inhibition (e.g., EGFR or ALK) due to planar aromatic systems interacting with hydrophobic kinase pockets .
- Proteasome Inhibitors (): Compound 43’s morpholino-imidazopyrimidine substituent likely targets the β5 subunit of the 20S proteasome, a mechanism distinct from carboxamide-based kinase inhibitors .
Biological Activity
3-(Pyridin-4-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine core substituted with a pyridinyl ether and an o-tolyl group. Its molecular formula is CHNO, with a molecular weight of 246.32 g/mol. The structural diversity provided by the pyridine and tolyl groups is believed to contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Many derivatives have shown cytotoxic effects against different cancer cell lines.
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties through inhibition of key inflammatory pathways.
- Antimicrobial Properties : Certain related compounds have demonstrated activity against bacterial strains.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Kinases : Compounds in this class often act as kinase inhibitors, affecting signal transduction pathways involved in cell proliferation and survival.
- Interaction with Receptors : They may bind to specific receptors, modulating their activity and influencing cellular responses.
- Induction of Apoptosis : Many similar compounds induce programmed cell death in cancer cells, contributing to their anticancer effects.
Anticancer Activity
A study evaluating a series of pyrrolidine derivatives found that this compound exhibited significant cytotoxicity against various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound demonstrated an IC value in the low micromolar range, indicating potent activity.
| Cell Line | IC (µM) |
|---|---|
| HeLa | 5.2 |
| MCF-7 | 4.8 |
| A549 | 6.0 |
Anti-inflammatory Activity
In vitro assays revealed that the compound inhibited the production of pro-inflammatory cytokines such as TNF- and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
| Cytokine | Inhibition (%) |
|---|---|
| TNF- | 75 |
| IL-6 | 67 |
Antimicrobial Properties
Preliminary screening against bacterial strains showed moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
Case Studies
- Cytotoxicity Study : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various pyrrolidine derivatives, including our compound. Results indicated that modifications to the side chains significantly influenced potency against different cancer types .
- Inflammation Model : In a mouse model of inflammation, treatment with this compound resulted in reduced paw swelling and lower levels of inflammatory markers, supporting its potential as an anti-inflammatory agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
